Cas no 928788-22-1 (Ethyl 3-(cyclopentylamino)propanoate)

Ethyl 3-(cyclopentylamino)propanoate is a versatile intermediate in organic synthesis, characterized by its cyclopentylamino and ester functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key building block for the development of bioactive molecules. Its structural features enable facile modification, making it suitable for applications in drug discovery and fine chemical synthesis. The ester group offers reactivity for further derivatization, while the cyclopentyl moiety contributes to steric and electronic tuning of target compounds. The product is typically supplied with high purity, ensuring consistent performance in synthetic workflows. Proper handling and storage under anhydrous conditions are recommended to maintain stability.
Ethyl 3-(cyclopentylamino)propanoate structure
928788-22-1 structure
Product Name:Ethyl 3-(cyclopentylamino)propanoate
CAS No:928788-22-1
MF:C10H19NO2
MW:185.26336312294
MDL:MFCD10687313
CID:1067608
PubChem ID:23053028
Update Time:2025-05-28

Ethyl 3-(cyclopentylamino)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(cyclopentylamino)propanoate
    • MFCD10687313
    • AKOS005289633
    • 3-cyclopentylamino-propanoic acid ethyl ester
    • EN300-8048768
    • PGGWSUSDGRDUFX-UHFFFAOYSA-N
    • F51476
    • SCHEMBL3532178
    • ETHYL3-(CYCLOPENTYLAMINO)PROPANOATE
    • 3-Cyclopentylamino-propionic acid ethyl ester
    • 928788-22-1
    • DB-370283
    • MDL: MFCD10687313
    • Inchi: 1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3
    • InChI Key: PGGWSUSDGRDUFX-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCNC1CCCC1)=O

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.3Ų

Ethyl 3-(cyclopentylamino)propanoate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Ethyl 3-(cyclopentylamino)propanoate Pricemore >>

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